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Compound of Interest

Compound Name: 3,4-Dichloro-N-methylaniline

Cat. No.: B1305121 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for the aromatic amine 3,4-Dichloro-N-methylaniline.

It is intended for researchers, scientists, and professionals in drug development who require

detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties
3,4-Dichloro-N-methylaniline is a disubstituted aniline with the molecular formula C₇H₇Cl₂N.

[1] Its structure consists of an aniline core with two chlorine atoms at the 3 and 4 positions of

the benzene ring and a methyl group attached to the nitrogen atom.

Caption: Figure 1. Chemical Structure of 3,4-Dichloro-N-methylaniline

Spectroscopic Analysis Workflow
The comprehensive spectroscopic characterization of 3,4-Dichloro-N-methylaniline involves a

systematic workflow. This process begins with sample preparation, followed by data acquisition

using NMR, IR, and MS techniques. The resulting spectra are then processed and analyzed to

elucidate the molecular structure and confirm the identity of the compound.
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Figure 2. General Workflow for Spectroscopic Analysis

Figure 2. General Workflow for Spectroscopic Analysis

Sample Preparation
(3,4-Dichloro-N-methylaniline in solvent)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Processing
(Chemical Shifts, Coupling Constants)

IR Data Analysis
(Functional Group Identification)

MS Data Interpretation
(Molecular Ion, Fragmentation)

Structural Elucidation and
Compound Confirmation

Click to download full resolution via product page

Caption: Figure 2. General Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR Spectroscopy
While experimental ¹H NMR data for 3,4-Dichloro-N-methylaniline is not readily available in

the searched literature, a predicted spectrum can be inferred from the analysis of similar

compounds such as 3-chloro-N-methylaniline and 4-chloro-N-methylaniline.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 d 1H H-5

~6.8 d 1H H-2

~6.5 dd 1H H-6

~3.7 br s 1H N-H

~2.8 s 3H N-CH₃

Aromatic Region (δ 6.5-7.2 ppm): The three aromatic protons will appear as distinct signals.

The proton at position 2, being ortho to the N-methyl group, is expected to be the most

deshielded. The protons at positions 5 and 6 will show splitting patterns corresponding to

their coupling with adjacent protons.

N-H Proton (δ ~3.7 ppm): A broad singlet is anticipated for the N-H proton.

N-Methyl Protons (δ ~2.8 ppm): A singlet integrating to three protons is expected for the N-

methyl group.

¹³C NMR Spectroscopy
A computed ¹³C NMR spectrum for 3,4-Dichloro-N-methylaniline is available and can be used

for peak assignment.[3] The predicted chemical shifts are consistent with those observed for

related chlorinated anilines.[2]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~148 C-1 (C-N)

~132 C-4 (C-Cl)

~130 C-3 (C-Cl)

~129 C-5

~118 C-2

~113 C-6

~30 N-CH₃

Experimental Protocol for NMR
NMR spectra can be recorded on a 400 MHz spectrometer.[2][4] The sample (5-10 mg) is

dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.[4] Both ¹H and ¹³C NMR spectra are acquired

at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,4-Dichloro-N-methylaniline is expected to show characteristic absorption

bands for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic ring, C-N bond, and

C-Cl bonds.

Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Intensity

~3410-3440 N-H stretch Medium

~3020-3100 Aromatic C-H stretch Medium

~2815-2985 Aliphatic C-H stretch (CH₃) Medium

~1600-1610 Aromatic C=C stretch Strong

~1500-1510 Aromatic C=C stretch Strong

~1280-1340 Aromatic C-N stretch Strong

~1100-1200 C-H in-plane deformation Medium

~700-850 C-Cl stretch Strong

The N-H stretching vibration for a secondary aromatic amine typically appears as a single

sharp band around 3411 cm⁻¹.[5]

The aromatic C=C stretching vibrations are expected as strong bands around 1606 and 1509

cm⁻¹.

The C-N stretching in aromatic amines is usually observed in the 1250-1335 cm⁻¹ region.

The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in

the lower frequency region of the spectrum.

Experimental Protocol for IR
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a liquid sample like 3,4-Dichloro-N-methylaniline, a small drop can be placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is

then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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GC-MS Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data available from PubChem shows

several key fragments.[1]

m/z Interpretation

176 Molecular ion [M]⁺ (containing ³⁵Cl and ³⁷Cl)

175 Molecular ion [M]⁺ (containing two ³⁵Cl isotopes)

174 Isotopic peak of the molecular ion

120
Fragment resulting from the loss of a chlorine

atom and a methyl group

The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular

ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. The observed

peaks at m/z 174, 175, and 176 are consistent with the molecular weight of 3,4-Dichloro-N-
methylaniline (176.04 g/mol ).[1]

Proposed Fragmentation Pathway
The fragmentation of 3,4-Dichloro-N-methylaniline under electron ionization is expected to

proceed through several key steps, including the loss of a chlorine atom and the methyl group.
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Figure 3. Proposed MS Fragmentation of 3,4-Dichloro-N-methylaniline
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Caption: Figure 3. Proposed MS Fragmentation of 3,4-Dichloro-N-methylaniline

Experimental Protocol for MS
Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer

(GC-MS).[2] The sample, dissolved in a volatile solvent like methanol or dichloromethane, is

injected into the GC. The separation is performed on a suitable capillary column, and the eluent

is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a

common method for fragmentation. The mass analyzer then separates the ions based on their

mass-to-charge ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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